molecular formula C15H26O6 B14354648 Dodecane-1,4,4-tricarboxylic acid CAS No. 93929-14-7

Dodecane-1,4,4-tricarboxylic acid

Cat. No.: B14354648
CAS No.: 93929-14-7
M. Wt: 302.36 g/mol
InChI Key: QFJQPALXNSIVHW-UHFFFAOYSA-N
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Description

Dodecane-1,4,4-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a twelve-carbon aliphatic chain. This compound is a member of the tricarboxylic acids family, which are known for their significant roles in various biochemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecane-1,4,4-tricarboxylic acid typically involves the oxidation of dodecane derivatives. One common method is the oxidation of n-dodecyl p-toluenesulfonate using sodium cyanoborohydride in the presence of hexamethylphosphoramide . The reaction conditions include maintaining a dry environment and using a reflux condenser to control the reaction temperature.

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For instance, the biotransformation of plant-oil derivatives using microorganisms like Candida tropicalis can yield high concentrations of dodecanedioic acid, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Dodecane-1,4,4-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

Dodecane-1,4,4-tricarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dodecane-1,4,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in the tricarboxylic acid cycle, contributing to energy production and metabolic regulation . Its carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

    Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.

    Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.

    Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.

    Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.

Uniqueness: Dodecane-1,4,4-tricarboxylic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to other tricarboxylic acids. This structural feature makes it particularly useful in industrial applications where longer carbon chains are advantageous.

Properties

CAS No.

93929-14-7

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

IUPAC Name

dodecane-1,4,4-tricarboxylic acid

InChI

InChI=1S/C15H26O6/c1-2-3-4-5-6-7-10-15(13(18)19,14(20)21)11-8-9-12(16)17/h2-11H2,1H3,(H,16,17)(H,18,19)(H,20,21)

InChI Key

QFJQPALXNSIVHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCC(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

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